In Vitro Prokinetic Potency: Cinitapride Exhibits 6‑ to 11‑Fold Greater Potency Than Metoclopramide in Guinea‑Pig Ileum Preparations
In a direct head-to-head study using guinea‑pig isolated ileum and longitudinal smooth muscle‑myenteric plexus preparations, cinitapride demonstrated substantially greater potency than metoclopramide in stimulating intestinal smooth muscle contraction. In co‑axially stimulated preparations, cinitapride (EC₅₀ = 0.74 μM) was 6 times more potent than metoclopramide (EC₅₀ = 4.69 μM) in enhancing the twitch response. In non‑stimulated tissues, cinitapride (EC₅₀ = 0.58 μM) was 11 times more potent than metoclopramide (EC₅₀ = 6.52 μM) in eliciting contractions [1].
| Evidence Dimension | Contractile potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.74 μM (twitch enhancement); EC₅₀ = 0.58 μM (non‑stimulated contraction) |
| Comparator Or Baseline | Metoclopramide: EC₅₀ = 4.69 μM (twitch enhancement); EC₅₀ = 6.52 μM (non‑stimulated contraction) |
| Quantified Difference | 6‑fold more potent (twitch response); 11‑fold more potent (non‑stimulated contraction) |
| Conditions | Guinea‑pig isolated ileum; longitudinal smooth muscle‑myenteric plexus preparations; propranolol (3 μM) pretreatment |
Why This Matters
Higher in vitro potency at the tissue level may translate to lower required doses in experimental models, reducing off‑target exposure and compound consumption in procurement.
- [1] Massingham R, et al. A comparison of the stimulatory effects of metoclopramide and cinitapride in the guinea-pig isolated ileum. J Auton Pharmacol. 1985 Mar;5(1):41-53. doi:10.1111/j.1474-8673.1985.tb00564.x. View Source
